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Compound of Interest

Compound Name: UNC2025

Cat. No.: B612028

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dual MER/FLT3 inhibitor UNC2025 against
other prominent FLT3 inhibitors used in the context of leukemia. The information presented is
supported by experimental data to assist researchers in making informed decisions for their
preclinical and clinical studies.

Introduction to MER and FLT3 in Leukemia

The receptor tyrosine kinases (RTKs) MER and FMS-like tyrosine kinase 3 (FLT3) are critical
players in the pathogenesis of various forms of leukemia. MER, a member of the TAM (Tyro3,
Axl, Mer) family, is aberrantly expressed in a significant percentage of acute myeloid leukemia
(AML) and acute lymphoblastic leukemia (ALL) cases, where it promotes cell survival and
proliferation[1]. FLT3 is one of the most frequently mutated genes in AML, with internal tandem
duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD) leading to
constitutive activation of downstream signaling pathways that drive leukemogenesis[2][3]. The
dual inhibition of both MER and FLT3 presents a promising therapeutic strategy to overcome
resistance and improve outcomes in leukemia.

UNC2025: A Potent Dual MER/FLT3 Inhibitor

UNC2025 is a potent, orally bioavailable small molecule inhibitor that targets both MER and
FLT3 with high affinity. It is an ATP-competitive inhibitor with IC50 values of 0.74 nM and 0.8
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nM for MER and FLT3, respectively[4][5][6][7]. Preclinical studies have demonstrated its
efficacy in reducing tumor burden and prolonging survival in leukemia xenograft models[8][9].

Comparative Performance Analysis

This section provides a detailed comparison of UNC2025 with other notable FLT3 inhibitors,
including gilteritinib, quizartinib, sorafenib, midostaurin, lestaurtinib, and crenolanib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50/Kd in
nM)

FLT3
s . FLT3-
Inhibitor MER (Wild- FLT3-ITD AXL c-KIT
D835Y
Type)
0.74[4][5 0.8[4][5][6 1 122[4][6][8
UNC2025 TAAID) SLAlEIe) (cellular)[3] - LIIelE] 8.18[4]
[61[7] [7] [11]
[10]
Gilteritinib 5[2 5[12 0-92- 1.6[2 0.73[2][13 230[2][13
ilteritini (2] [12] 1.8[2][12] 6[2] 73[2][13] [21[13]
izartinib 040 5.7[2
Quizartini - - 0.89[14] 7[2]
Sorafenib
Midostauri
5[15] 5[15] - >500
n
Lestaurtini
0 3[16][17] 3[16][17] <2[15]
1.3 8.8
Crenolanib - - (cellular) (cellular) - 67[18]
[18] [18]

Note: IC50 values can vary depending on the assay conditions. Cellular IC50s are specified
where applicable.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3879910/
https://lincsportal.ccs.miami.edu/datasets/view/LDS-1006
https://www.medchemexpress.com/UNC2025.html
https://www.selleckchem.com/products/unc-2025.html
https://www.researchgate.net/figure/TREEspot-Kinase-Dendrogram-of-Gilteritinib-at-100-nM-Kinome-assay-testing-468_fig1_383941034
https://pmc.ncbi.nlm.nih.gov/articles/PMC7757302/
https://www.benchchem.com/product/b612028?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879910/
https://lincsportal.ccs.miami.edu/datasets/view/LDS-1006
https://www.medchemexpress.com/UNC2025.html
https://www.selleckchem.com/products/unc-2025.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879910/
https://lincsportal.ccs.miami.edu/datasets/view/LDS-1006
https://www.medchemexpress.com/UNC2025.html
https://www.selleckchem.com/products/unc-2025.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10590537/
https://journal.waocp.org/article_89560_f1b7b2ebd250adb4a4d54c7946a57672.pdf,https:/www.ncbi.nlm.nih.gov/pubmed/33906311,https:/pubmed.ncbi.nlm.nih.gov/33906311/,https:/www.ncbi.nlm.nih.gov/pmc/articles/PMC8325144,http:/journal.waocp.org/article_28410.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879910/
https://www.medchemexpress.com/UNC2025.html
https://www.researchgate.net/figure/TREEspot-Kinase-Dendrogram-of-Gilteritinib-at-100-nM-Kinome-assay-testing-468_fig1_383941034
https://pmc.ncbi.nlm.nih.gov/articles/PMC5354980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9846716/
https://www.medchemexpress.com/crenolanib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9846716/
https://www.medchemexpress.com/crenolanib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9846716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9846716/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/FLT3_LanthaScreen_Binding.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9846716/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/FLT3_LanthaScreen_Binding.pdf
https://www.researchgate.net/publication/259914564_How_to_Establish_Acute_Myeloid_Leukemia_Xenograft_Models_Using_Immunodeficient_Mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC9846716/
https://www.researchgate.net/publication/51107804_Survey_of_Activated_FLT3_Signaling_in_Leukemia
https://www.researchgate.net/publication/51107804_Survey_of_Activated_FLT3_Signaling_in_Leukemia
https://aacrjournals.org/cancerres/article/65/9_Supplement/658/521189/Mer-mediated-oncogenic-signaling-in-leukemia
https://www.kinase-screen.mrc.ac.uk/node/207620
https://aacrjournals.org/cancerres/article/65/9_Supplement/658/521189/Mer-mediated-oncogenic-signaling-in-leukemia
https://www.kinase-screen.mrc.ac.uk/node/207620
https://www.researchgate.net/publication/51107804_Survey_of_Activated_FLT3_Signaling_in_Leukemia
https://en.wikipedia.org/wiki/Crenolanib
https://en.wikipedia.org/wiki/Crenolanib
https://en.wikipedia.org/wiki/Crenolanib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Table 2: In Vivo Efficacy in Leukemia Xenograft Models
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Inhibitor Leukemia Model Dosing Key Outcomes
Dose-dependent
reduction in tumor

UNC2025 697 B-ALL Xenograft 50 or 75 mg/kg, p.o.

burden and increased

survival[4].

Patient-Derived AML

Induced disease

75 mg/kg, p.o.
Xenograft gra P regression[8].
o MV4-11 AML
Gilteritinib 30 mg/kg, p.o.
Xenograft

Tumor regression and

prolonged survival[2].

Ba/F3 FLT3-mutant

10 and 30 mg/kg, p.o.

Antitumor efficacy and

tumor regression at 30

Xenografts
mg/kg[2].
Dose-dependent
o MV4-11 AML
Quizartinib 0.3 - 10 mg/kg, p.o. tumor growth
Xenograft o
inhibition[14].
) MV4-11 AML >60% complete
Sorafenib -
Xenograft responses[19].
Significantly lowered
) ) SKNO-1-luc+ AML leukemia burden and
Midostaurin 80 mg/kg, p.o.

Xenograft

increased median

survival[20].

OCI-AML3-luc+ AML

Xenograft

100 mg/kg, p.o.

Significantly lowered
leukemia burden and
increased median

survival[20].

Lestaurtinib

Pancreatic & Prostate

50-70% reduction in

Xenografts tumor burden[16].
] MV4-11 AML Delayed tumor
Crenolanib -
Xenograft outgrowth[21][22][23].

MOLM-13-RES-luc

Xenograft

Active against

sorafenib-resistant
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cells in vivo[21][22]
[23].

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of
compounds against a target kinase.

o Reagent Preparation:

o Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA,
0.01% Brij-35) from a 5X stock.

o Prepare serial dilutions of the test compound in Kinase Buffer A.

o Prepare a solution of the target kinase (e.g., FLT3) and a europium-labeled anti-tag
antibody in Kinase Buffer A.

o Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer in Kinase
Buffer A[13].

o Assay Procedure:

[¢]

In a 384-well plate, add 5 pL of each test compound dilution.

[e]

Add 5 pL of the kinase/antibody mixture to each well.

[e]

Add 5 L of the tracer solution to each well to initiate the binding reaction.

o

Incubate the plate for 1 hour at room temperature, protected from light[13].

o Data Acquisition and Analysis:

o Read the plate on a fluorescence plate reader capable of measuring fluorescence
resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647
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acceptor.

o Calculate the emission ratio (665 nm / 615 nm).

o Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data
to a sigmoidal dose-response curve to determine the IC50 value[13].

Cell Viability Assay (MTS Assay)

This protocol outlines a method to assess the effect of inhibitors on the viability of leukemia cell
lines.

o Cell Plating:

o Seed leukemia cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5,000-
10,000 cells per well in 100 pL of complete culture medium.

o Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
e Compound Treatment:
o Prepare serial dilutions of the test inhibitor in culture medium.

o Add the desired concentrations of the inhibitor to the wells. Include vehicle-only (e.g.,
DMSO) control wells.

o Incubate the plate for 48-72 hours.
o MTS Reagent Addition and Incubation:
o Prepare the MTS reagent solution containing phenazine ethosulfate (PES).
o Add 20 uL of the MTS/PES solution to each well[24][25].
o Incubate the plate for 1-4 hours at 37°C[24][25].
» Data Acquisition and Analysis:

o Measure the absorbance at 490 nm using a microplate reader[25].
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o Subtract the background absorbance from wells containing medium only.
o Calculate the percentage of cell viability relative to the vehicle-treated control cells.

o Plot the percentage of viability against the logarithm of the inhibitor concentration to
determine the IC50 value.

In Vivo Xenograft Model for Acute Myeloid Leukemia

This protocol describes the establishment of a patient-derived xenograft (PDX) model of AML in
immunodeficient mice.

e Cell Preparation and Injection:

o Thaw cryopreserved primary AML patient cells rapidly and resuspend them in a suitable
medium.

o Determine cell viability using trypan blue exclusion.

o Resuspend the viable cells in sterile PBS or saline at a concentration of 1-5 x 1076 cells
per 100-200 pL.

o Inject the cell suspension intravenously (e.g., via the tail vein) into immunodeficient mice
(e.g., NOD/SCID or NSG)[9][22][26][27].

o Engraftment Monitoring:

o Monitor the mice regularly for signs of disease progression (e.g., weight loss, ruffled fur,
hind-limb paralysis).

o Starting 3-4 weeks post-injection, periodically collect peripheral blood to monitor the
engraftment of human CD45+ leukemia cells by flow cytometry[9][26].

e Drug Treatment:

o Once engraftment is confirmed (typically >1% human CD45+ cells in peripheral blood),
randomize the mice into treatment and control groups.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7757302/
https://www.researchgate.net/publication/345159991_An_Improved_Protocol_for_Establishment_of_AML_Patient-Derived_Xenograft_Models
https://pmc.ncbi.nlm.nih.gov/articles/PMC11699402/
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/flt3-kinase-assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7757302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11699402/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Administer the test inhibitor (e.g., UNC2025) and vehicle control via the appropriate route
(e.g., oral gavage) at the predetermined dose and schedule.

» Efficacy Evaluation:

o Monitor tumor burden by measuring the percentage of human CD45+ cells in the
peripheral blood, bone marrow, and spleen at the end of the study. For bioluminescent
models, imaging can be used to track disease progression[27].

o Monitor the survival of the mice in each group.

o At the end of the experiment, euthanize the mice and harvest tissues (bone marrow,
spleen, liver) for further analysis (e.g., histology, flow cytometry, western blotting).

Signaling Pathways and Mechanisms of Action
MER and FLT3 Signaling Pathways in Leukemia

Activation of MER and mutant FLT3 in leukemia cells leads to the downstream activation of
several key pro-survival and proliferative signaling pathways, including the PI3BK/AKT/mTOR,
RAS/RAF/MEK/ERK, and JAK/STAT pathways. These pathways ultimately regulate gene
expression to promote cell cycle progression, inhibit apoptosis, and enhance cell survival.
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Caption: Simplified MER and FLT3 signaling pathways in leukemia.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a novel kinase inhibitor like UNC2025 typically follows a structured workflow

from initial in vitro characterization to in vivo efficacy studies.
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Caption: A typical experimental workflow for evaluating kinase inhibitors.

Conclusion

UNC2025 demonstrates potent dual inhibitory activity against MER and FLT3, translating to
significant anti-leukemic effects in preclinical models. Its high potency and oral bioavailability
make it a promising candidate for further development. This guide provides a comparative
framework and detailed methodologies to aid researchers in the evaluation of UNC2025 and
other MER/FLT3 inhibitors in the context of leukemia. The provided data and protocols should
serve as a valuable resource for designing and executing robust preclinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Check Availability & Pricing

[https://www.benchchem.com/product/b612028#unc2025-versus-other-mer-flt3-inhibitors-in-
leukemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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